molecular formula C25H39NO6S B10767707 (7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Cat. No. B10767707
M. Wt: 481.6 g/mol
InChI Key: BGGYAYMMFYBWEX-RLYPADOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-acetyl Leukotriene E4 involves the metabolism of Leukotriene E4. This process is prominent in rats but of minor importance in humans . The synthetic route typically involves the acetylation of Leukotriene E4, which can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the stability of the product.

laboratory-scale synthesis involves careful handling and storage to prevent degradation, as the compound is sensitive to oxygen and light .

Chemical Reactions Analysis

N-acetyl Leukotriene E4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert N-acetyl Leukotriene E4 into less active forms.

    Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-acetyl Leukotriene E4 has several scientific research applications, including:

Comparison with Similar Compounds

N-acetyl Leukotriene E4 is similar to other cysteinyl leukotrienes, such as Leukotriene C4, Leukotriene D4, and Leukotriene E4. it is unique in that it is an acetylated metabolite, which makes it less potent as a vasoconstricting agent compared to Leukotriene C4 . Other similar compounds include:

properties

Molecular Formula

C25H39NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(7E,9E,11E,14E)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+

InChI Key

BGGYAYMMFYBWEX-RLYPADOHSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

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